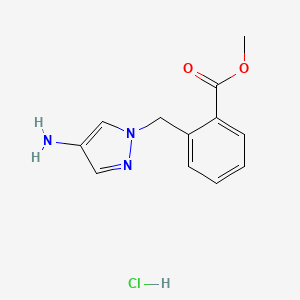![molecular formula C17H24N2O2 B2802170 exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester CAS No. 1958100-34-9](/img/structure/B2802170.png)
exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester” is a chemical compound with the CAS Number: 1958100-34-9 . It has a molecular weight of 288.39 . The IUPAC name for this compound is benzyl (1S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate . It is typically stored in a refrigerator and has a physical form of oil .
Molecular Structure Analysis
The molecular formula of this compound is C17H24N2O2 . The InChI code is 1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t14?,15-,16?/m0/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 288.39 . It is an oil at room temperature and is typically stored in a refrigerator . .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research has shown the synthesis and chemical transformations of bicyclo[3.3.1]nonane derivatives, highlighting their potential in creating complex molecular structures for various applications. For example, the synthesis of non-steroidal 2-methoxyestradiol mimetics based on the bicyclo[3.3.1]nonane structural motif demonstrates noticeable cytotoxicity to human lung carcinoma cell line A549, suggesting potential in cancer research (Nurieva et al., 2017).
Environmental Applications
Bicyclic naphthenic acids, including those with bicyclo[3.3.1]nonane structures, have been identified in oil sands process-affected water (OSPW), with some showing acute toxicity. This research is crucial for understanding the environmental impact of oil sands operations and developing remediation strategies (Wilde et al., 2015).
Peptidomimetics and Drug Discovery
Bicyclo[3.3.1]nonane derivatives have been utilized in the synthesis of peptidomimetics, compounds that mimic the structure of peptides and can be used in drug discovery. For instance, the concise syntheses of bridged morpholines from bicyclo[3.3.1]nonane derivatives illustrate the potential of these compounds in creating biologically active molecules (Zaytsev et al., 2016).
Advanced Organic Synthesis
Bicyclo[3.3.1]nonane derivatives are also significant in advanced organic synthesis, providing routes to create complex and chiral molecules. For example, the enantioselective synthesis of a (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid with an embedded morphan motif showcases the intricate synthetic routes possible with these structures, which could be applied in pharmaceutical synthesis (Garrido et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl (1S,5R)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t14?,15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNYDGDGCRFDBF-MQVJKMGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1C[C@H]2CCC[C@@H](C1)N2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
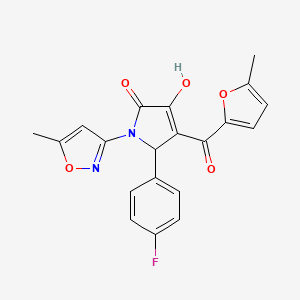
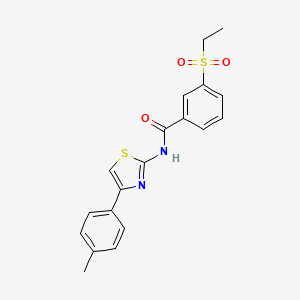
![Benzo[cd]indol-2-amine](/img/structure/B2802092.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2802093.png)
![2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride](/img/structure/B2802094.png)

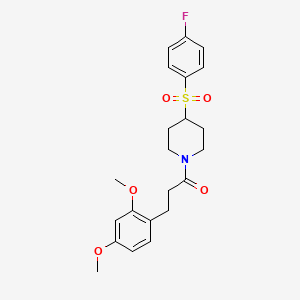

![(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2802101.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2802102.png)
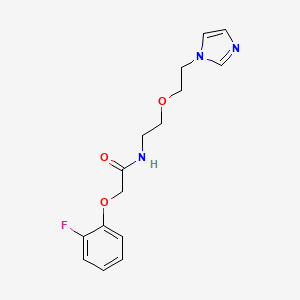

![N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B2802106.png)
